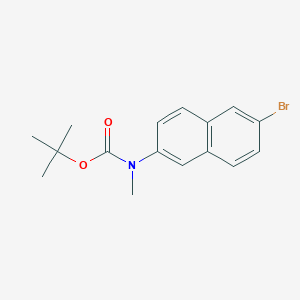

tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate

Description

tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate is a carbamate-protected amine derivative featuring a brominated naphthalene core. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to a methyl-substituted amine, which is further linked to a 6-bromonaphthalen-2-yl moiety. The bromine atom at the 6-position of the naphthalene ring enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), making it a valuable intermediate in pharmaceutical and materials science research . Its synthesis typically involves multi-step protocols, such as Boc protection of amines followed by bromination or coupling reactions, as evidenced by modified literature procedures in carbamate chemistry .

Properties

Molecular Formula |

C16H18BrNO2 |

|---|---|

Molecular Weight |

336.22 g/mol |

IUPAC Name |

tert-butyl N-(6-bromonaphthalen-2-yl)-N-methylcarbamate |

InChI |

InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18(4)14-8-6-11-9-13(17)7-5-12(11)10-14/h5-10H,1-4H3 |

InChI Key |

FTQHWQRCXURCHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate typically involves the reaction of 6-bromonaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 of the naphthalene ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Findings :

-

Suzuki coupling yields biaryl products with >80% efficiency when using electron-deficient boronic acids .

-

Buchwald-Hartwig amination introduces nitrogen-containing moieties, critical for pharmaceutical intermediates .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions to yield primary amines.

| Conditions | Products | Yield | References |

|---|---|---|---|

| HCl (4M in dioxane) | 6-Bromo-N-methylnaphthalen-2-amine + tert-butanol | 92% | |

| LiOH, THF/H₂O | 6-Bromo-N-methylnaphthalen-2-amine + CO₂ + tert-BuOH | 85% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by cleavage of the C–N bond .

-

Basic hydrolysis involves nucleophilic attack by hydroxide ions on the carbonyl carbon .

Functionalization of the Naphthalene Ring

The naphthalene core participates in electrophilic aromatic substitution (EAS) and oxidation reactions.

Electrophilic Substitution

| Reagent | Position | Product | Yield | References |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 4-position | 4-Nitro-6-bromo-N-methylnaphthalen-2-amine | 67% | |

| Cl₂, FeCl₃ | 3-position | 3-Chloro-6-bromo-N-methylnaphthalen-2-amine | 58% |

Oxidation

| Reagent | Product | Yield | References |

|---|---|---|---|

| KMnO₄, H₂O, Δ | 6-Bromo-2-naphthoic acid | 73% | |

| RuO₄, NaIO₄ | 6-Bromo-1,2-naphthoquinone | 65% |

Notable Observations :

-

Nitration occurs preferentially at the 4-position due to steric hindrance from the bromine and carbamate groups .

-

Oxidation with KMnO₄ cleaves the methyl group, forming a carboxylic acid .

Stability and Reaction Optimization

Scientific Research Applications

tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. This can lead to inhibition or modulation of the target’s activity, depending on the specific context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Aromatic Bromine-Substituted Carbamates

- tert-Butyl (2-bromophenyl)carbamate (CAS 719310-31-3): Structural Difference: Replaces the naphthalene system with a monocyclic bromophenyl group. Impact: Reduced molecular weight (C₁₂H₁₄BrNO₂ vs. C₁₆H₁₈BrNO₂) and higher solubility in polar solvents due to the smaller aromatic system. The bromophenyl derivative is less sterically hindered, favoring faster nucleophilic aromatic substitution (SNAr) reactions compared to the naphthalene analogue . Similarity Score: 0.76 (based on structural overlap) .

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 78839-75-5):

- Functional Group Variation : Incorporates a methoxy group at the 5-position of the bromophenyl ring.

- Impact : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward SNAr. This contrasts with the electron-withdrawing bromine in the target compound, which enhances SNAr reactivity .

Heteroaromatic Carbamates

- tert-Butyl (6-chloropyridin-2-yl)methylcarbamate :

- Structural Difference : Substitutes naphthalene with a chloropyridine ring.

- Impact : The pyridine nitrogen introduces electron-withdrawing effects, increasing the carbamate’s susceptibility to hydrolysis. Chlorine, a weaker leaving group than bromine, reduces reactivity in cross-coupling reactions. This compound is more polar, enhancing aqueous solubility compared to the hydrophobic naphthalene system .

Aliphatic Bromine-Substituted Carbamates

- tert-Butyl (6-bromohexyl)carbamate (CAS 164365-88-2):

- Structural Difference : Features a linear aliphatic bromohexyl chain instead of an aromatic bromine.

- Impact : The aliphatic bromine undergoes faster alkylation or elimination reactions (e.g., in Gabriel synthesis) but lacks conjugation with the carbamate group. This results in lower thermal stability and higher flexibility compared to the rigid naphthalene system .

- Similarity Score : 1.00 (exact functional group match for the carbamate-Boc moiety) .

Amino and Methoxy Derivatives

- tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7): Functional Groups: Combines an amino group (electron-donating) and methoxy substituent. Application: Used as a pharmaceutical intermediate for drugs targeting CNS disorders. The amino group enables further functionalization via diazotization or reductive amination, contrasting with the bromine in the target compound, which is tailored for cross-coupling .

(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)-carbamate :

Polyethylene Glycol (PEG)-Like Derivatives

- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS 139115-92-7): Structural Feature: Contains a PEG-like chain. Application: Enhances hydrophilicity and biocompatibility, making it suitable for drug delivery systems. Contrasts sharply with the hydrophobic naphthalene-bromo compound, which is optimized for aromatic reactivity in small-molecule synthesis .

Comparative Data Table

Research Findings and Trends

- Synthetic Flexibility: The bromonaphthalene carbamate’s structure enables diverse functionalization, as seen in palladium-catalyzed aminations (e.g., synthesis of tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate in European patent applications) .

- Thermal Stability : Naphthalene-based carbamates exhibit higher thermal stability (decomposition >200°C) compared to aliphatic analogues (<150°C) due to aromatic conjugation .

- Solubility Trends : Brominated naphthalene derivatives show lower solubility in water (<0.1 mg/mL) versus pyridine-based analogues (~1 mg/mL), influencing formulation strategies in drug discovery .

Biological Activity

tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a naphthalene ring substituted with a bromine atom and a tert-butyl carbamate functional group. Its chemical formula is and it has distinct physical properties that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological pathways. The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction is crucial for the compound's potential as an inhibitor in therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific metabolic enzymes, such as Nicotinamide N-methyltransferase (NNMT), which plays a role in the methylation of nicotinamide. Inhibitors like this compound can have significant implications in metabolic regulation and cancer therapy .

- Antimicrobial Properties: Some studies suggest that derivatives of carbamate compounds exhibit antimicrobial activities, making them candidates for further exploration in drug development against bacterial infections .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how modifications to the chemical structure affect biological activity. Key findings include:

- Substitution Effects: The presence of the bromine atom at the 6-position on the naphthalene ring enhances binding affinity to target enzymes compared to non-brominated analogs.

- Carbamate Group Influence: Variations in the alkyl chain length or branching of the carbamate moiety can significantly alter inhibitory potency against specific enzymes.

| Compound | Structure | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| A | Structure A | 0.5 | NNMT |

| B | Structure B | 1.2 | NNMT |

| C | Structure C | 0.8 | Other Enzyme |

Case Studies

- Inhibition of NNMT: A study demonstrated that this compound effectively inhibited NNMT with an IC50 value significantly lower than other tested compounds, highlighting its potential as a therapeutic agent in metabolic disorders .

- Antimicrobial Testing: In vitro assays revealed that certain derivatives exhibited potent antimicrobial activity against various strains of bacteria, suggesting that modifications to the naphthalene ring could enhance this property .

Q & A

Q. What are the established synthetic methodologies for tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate, and what key reaction conditions are critical?

Answer: Common synthetic routes involve palladium-catalyzed cross-coupling reactions, leveraging the bromine substituent for functionalization. Key conditions include:

- Catalyst systems : Pd₂(dba)₃ with BINAP as a ligand (enhances selectivity and efficiency) .

- Solvents : Toluene or ethanol under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Temperature : Reactions often proceed at reflux (e.g., 80–110°C) .

- Protection/deprotection : Use of tert-butyl carbamate groups for amine protection, requiring acidic conditions (e.g., HCl/MeOH) for cleavage .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Coupling | Pd₂(dba)₃, BINAP, toluene, 100°C | Cross-coupling of aryl halides | |

| Deprotection | HCl/MeOH, K₂CO₃ | Carbamate cleavage |

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the naphthalene ring and carbamate group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., bromine’s signature) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement is recommended .

- HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Answer: Based on analogous carbamates:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks; decomposition may release toxic gases (e.g., CO, NOₓ) .

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer: Contradictory data (e.g., ambiguous NMR peaks) require:

Q. In palladium-mediated reactions involving this bromonaphthalene derivative, how do ligand choices influence reaction efficiency?

Answer: Ligand selection impacts yield and selectivity:

- BINAP : Enhances steric control in cross-couplings, favoring aryl-aryl bond formation .

- Phosphine ligands : Triphenylphosphine (PPh₃) may reduce side reactions in Suzuki-Miyaura couplings .

- Optimization : Screen ligands (e.g., XPhos, SPhos) and adjust Pd:ligand ratios (typically 1:2–1:4) .

Q. What experimental approaches determine the thermal stability and decomposition pathways of this carbamate under reaction conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures weight loss upon heating to identify decomposition thresholds .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Captures volatile decomposition products (e.g., CO, brominated species) .

- Kinetic Studies : Monitor reaction progress under varying temperatures to model stability .

Q. How can the compound’s solubility profile be optimized for use in heterogeneous reaction systems?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility; co-solvents (e.g., THF:water) for biphasic systems .

- Temperature Gradients : Increase solubility via heating (e.g., 50–80°C) while ensuring thermal stability .

- Surfactants : Use CTAB or Triton X-100 to stabilize suspensions in aqueous media .

Q. What strategies mitigate competing side reactions during functionalization of the bromine substituent?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., carbamate groups) to direct selectivity .

- Microwave-Assisted Synthesis : Shorten reaction times to minimize undesired pathways .

- Low Catalyst Loading : Reduce Pd concentrations (0.5–2 mol%) to suppress homocoupling .

Q. How can computational methods predict reactivity or regioselectivity in further derivatization?

Answer:

Q. What protocols ensure stereochemical purity in intermediates during multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.